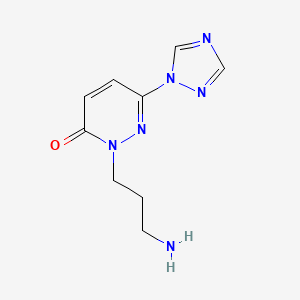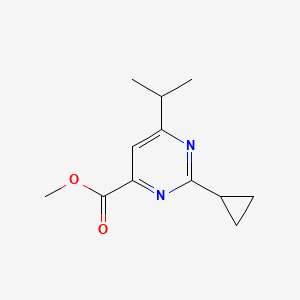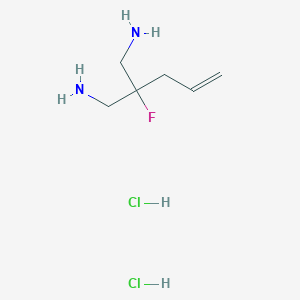
6-Bromo-3-cyano-2-methylphenylacetic acid
Overview
Description
6-Bromo-3-cyano-2-methylphenylacetic acid (6-Br-3-CN-2-Me-PhAc) is a synthetic acid that is used in a variety of scientific research applications. It is a member of the phenylacetic acid family, which is a group of compounds that are used as building blocks for the synthesis of a variety of other compounds. 6-Br-3-CN-2-Me-PhAc has a wide range of biochemical and physiological effects, and can be used in a variety of lab experiments.
Scientific Research Applications
6-Br-3-CN-2-Me-PhAc has a wide range of scientific research applications. It is widely used in the synthesis of a variety of other compounds, including drugs, pesticides, and plant growth regulators. It is also used as a starting material for the synthesis of a variety of other compounds, such as amides, esters, and amines. In addition, 6-Br-3-CN-2-Me-PhAc is used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, anti-anxiety drugs, and anti-depressants.
Mechanism of Action
6-Br-3-CN-2-Me-PhAc is known to act as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of physiological processes. When 6-Br-3-CN-2-Me-PhAc binds to AChE, it inhibits the enzyme's activity, resulting in an increase in the levels of acetylcholine in the body. This can lead to a variety of physiological effects, depending on the concentration of 6-Br-3-CN-2-Me-PhAc and the target tissue.
Biochemical and Physiological Effects
6-Br-3-CN-2-Me-PhAc has a wide range of biochemical and physiological effects. At low concentrations, it has been shown to have an anxiolytic effect, which can be beneficial in the treatment of anxiety disorders. At higher concentrations, it has been shown to have an anticonvulsant effect, which can be beneficial in the treatment of seizures. In addition, 6-Br-3-CN-2-Me-PhAc has been shown to have an antidepressant effect, which can be beneficial in the treatment of depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Br-3-CN-2-Me-PhAc in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for a variety of experiments. The main limitation of using 6-Br-3-CN-2-Me-PhAc in lab experiments is that its effects can vary depending on the concentration and the target tissue. Therefore, it is important to carefully control the concentration of 6-Br-3-CN-2-Me-PhAc when conducting experiments.
Future Directions
The potential applications of 6-Br-3-CN-2-Me-PhAc are vast, and there are many possible future directions for research. One possible future direction is to further explore the biochemical and physiological effects of 6-Br-3-CN-2-Me-PhAc, in order to develop more effective treatments for a variety of disorders. Another possible future direction is to explore the potential of 6-Br-3-CN-2-Me-PhAc as a starting material for the synthesis of a variety of other compounds. Finally, it would be interesting to explore the potential of 6-
properties
IUPAC Name |
2-(6-bromo-3-cyano-2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-7(5-12)2-3-9(11)8(6)4-10(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKGFHXWMWSJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1CC(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-cyano-2-methylphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Fluoro-3-[(2-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1484610.png)





amine hydrochloride](/img/structure/B1484618.png)




